
S-(+)-N-Trifluoroacetodidemethyl Citalopram
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(+)-N-Trifluoroacetodidemethyl Citalopram is a derivative of citalopram, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder . The primary target for citalopram is the serotonin transporter (SERT), which is responsible for serotonin (or 5-hydroxytryptamine [5-HT]) reuptake at the terminals and cell bodies of serotonergic neurons .
Wissenschaftliche Forschungsanwendungen
Antidepressant
Escitalopram, the S-(+)-enantiomer of citalopram, is a widely used antidepressant for the treatment of patients with major depression . It is more efficacious than many other antidepressants with a faster onset of action .
Anxiolytic
In addition to its antidepressant effects, escitalopram also has potent effects in animal models predictive of anxiolytic activities . This suggests its potential use in the treatment of anxiety disorders.
Serotonin Transporter Inhibitor
The primary target for escitalopram is the serotonin transporter (SERT), which is responsible for serotonin reuptake at the terminals and cell bodies of serotonergic neurons . By increasing extracellular serotonin levels, it enhances serotonin neurotransmission .
Allosteric Modulation
Escitalopram has been shown to decrease its own dissociation rate from the orthosteric site on the SERT through allosteric binding . This unique mechanism of action may contribute to its clinical efficacy.
Neuroadaptive Changes
Both nonclinical studies and some clinical investigations have demonstrated the cellular, neurochemical, neuroadaptive, and neuroplastic changes induced by escitalopram with acute and chronic administration .
Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)
The compound has found applications in the synthesis of chiral APIs . Continuous flow chemistry-based approaches have been used for the synthesis of this compound .
Wirkmechanismus
Target of Action
S-(+)-N-Trifluoroacetodidemethyl Citalopram, also known as N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . Its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4), which is responsible for the reuptake of serotonin (5-HT) in the central nervous system (CNS) .
Mode of Action
This compound enhances serotonergic transmission through the inhibition of serotonin reuptake . It is highly selective towards serotonin reuptake inhibition, having minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors . It is also suggested that it has an allosteric effect on its target, which may be responsible for its observed superior efficacy and faster onset compared to other SSRIs .
Biochemical Pathways
The compound’s action affects the serotonergic neurotransmission pathway. By inhibiting the reuptake of serotonin, it increases the levels of serotonin in the synaptic cleft, enhancing the transmission of signals between neurons . This leads to the potentiation of serotonergic activity in the CNS, which is believed to be one of the mechanisms underlying its antidepressant effect .
Pharmacokinetics
Following oral administration, the compound is rapidly absorbed and reaches maximum plasma concentrations in approximately 3–4 hours . The elimination half-life is about 27–33 hours, consistent with once-daily administration .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its enhancement of serotonergic activity in the CNS. This results in improved mood and reduced symptoms of depression . Additionally, it has been suggested that the compound may have protective effects against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy, and synaptic toxicities in Alzheimer’s disease .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs metabolized by the same CYP enzymes could potentially affect its metabolism and hence its efficacy . Moreover, environmental pollutants could potentially affect the degradation of the compound, impacting its persistence in the environment .
Eigenschaften
IUPAC Name |
N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O2/c21-16-5-3-15(4-6-16)19(8-1-9-26-18(27)20(22,23)24)17-7-2-13(11-25)10-14(17)12-28-19/h2-7,10H,1,8-9,12H2,(H,26,27)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPNSRROUWKMK-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652685 |
Source


|
| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217811-50-1 |
Source


|
| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


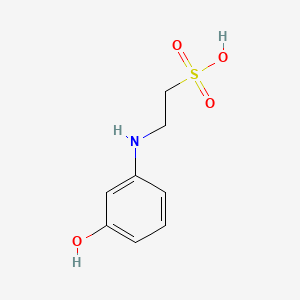
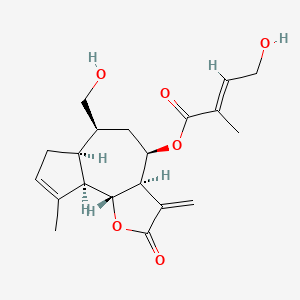
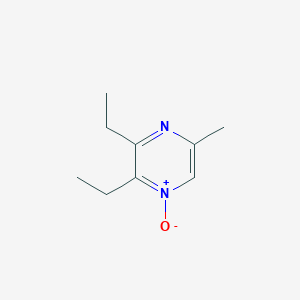
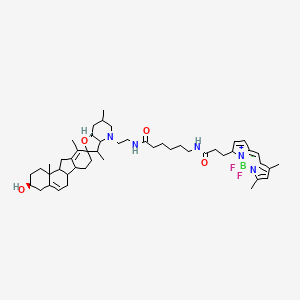
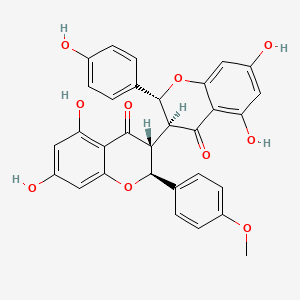
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

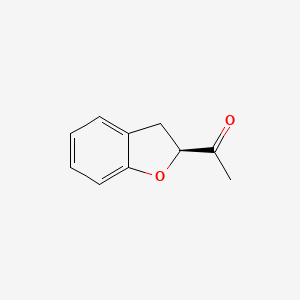
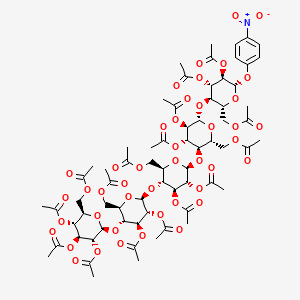

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)